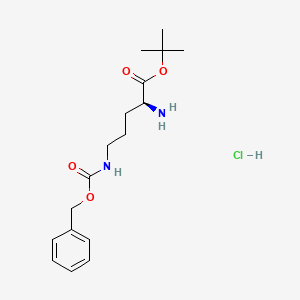

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride

Description

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride (CAS 161234-80-6) is a protected amino acid derivative widely used as an intermediate in peptide synthesis. Its molecular formula is C₁₇H₂₇ClN₂O₄, with a molecular weight of 358.86 g/mol . The compound features a tert-butyl ester group and a benzyloxycarbonyl (Cbz) protecting group on the amino side chain, which confer stability during synthetic processes. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in organic reactions. Storage recommendations include maintaining the compound in a dark place under inert atmosphere at 2–8°C to preserve its integrity .

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKHOAVMQNAYLC-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718551 | |

| Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161234-80-6 | |

| Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride, with the CAS number 161234-80-6, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C17H27ClN2O4

- Molecular Weight : 358.86 g/mol

- CAS Number : 161234-80-6

- MDL Number : MFCD00237209

- Purity : Typically around 96% to 98% in various preparations .

The compound's biological activity is primarily attributed to its structural features, which include a tert-butyl group and a benzyloxycarbonyl moiety. These functional groups are known to influence the compound's interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include :

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as ornithine decarboxylase, which plays a role in polyamine synthesis and cell proliferation .

- Anticancer Properties : Research indicates that derivatives of amino acids can exhibit cytotoxic effects against various cancer cell lines. The benzyloxycarbonyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing efficacy against tumor cells .

In Vitro Studies

Several studies have evaluated the biological activity of (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against L5178Y lymphoma and Lewis lung carcinoma cell lines. The compound exhibited IC50 values comparable to established anticancer agents, suggesting potential for therapeutic applications in oncology .

In Vivo Studies

Animal model studies have also been conducted:

- Tumor Growth Inhibition : In murine models bearing sarcoma 180, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that (S)-tert-butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride may have substantial antitumor activity when administered in appropriate dosages .

Case Studies

- Case Study on Anticancer Activity :

- Enantiomeric Recognition :

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are pertinent to its applications in research and medicine.

Antibiotic Potentiation

Research indicates that derivatives of this compound can act as antibiotic potentiators. They enhance the efficacy of existing antibiotics by modifying bacterial resistance mechanisms . This application is particularly relevant in the context of rising antibiotic resistance.

Anticancer Properties

Studies have shown that compounds similar to (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride may possess anticancer properties. They are being investigated for their ability to inhibit tumor growth and metastasis by interfering with cell adhesion processes .

Therapeutic Applications

The therapeutic potential of (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride extends to various medical conditions:

Cardiovascular Diseases

This compound has been studied for its ability to inhibit platelet aggregation, which is crucial in preventing thromboembolic disorders such as heart attacks and strokes. Its mechanism involves blocking fibrinogen binding to glycoprotein IIb/IIIa complexes on platelets .

Inflammatory Disorders

Due to its influence on cell adhesion and migration, (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride is being explored for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma .

Case Studies

Several case studies highlight the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it to analogs with modified ester groups, chain lengths, or protecting groups. Below is a detailed analysis:

Chain Length Variations

- The extended chain may also influence steric interactions in peptide coupling reactions .

- tert-Butyl 6-(((benzyloxy)carbonyl)amino)hexanoate (CAS 30924-93-7): Lacks chirality at the second carbon, simplifying synthesis but limiting utility in stereoselective applications. The absence of an amino group further restricts its role in peptide bond formation .

Ester Group Modifications

- (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate: Replaces the tert-butyl ester with an isopropyl group, reducing steric bulk and altering solubility.

- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride (CAS 78397-39-4): Uses a methyl ester and tert-butoxycarbonyl (Boc) protecting group. The Boc group is acid-labile, enabling milder deprotection conditions compared to the Cbz group (which requires hydrogenolysis). This makes the Boc variant preferable in acid-sensitive syntheses .

Protecting Group Differences

- (S)-tert-Butyl 2-(((tert-butoxy)carbonyl)amino)-5-hydroxypentanoate: Substitutes Cbz with a Boc group, enhancing stability under basic conditions but limiting compatibility with reducing environments. The hydroxyl group at position 5 offers a site for further functionalization .

- (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS 133170-57-7): Combines a benzyl ester with a Boc group, creating a dual-protected system. However, the benzyl ester necessitates harsher deprotection methods (e.g., catalytic hydrogenation), complicating stepwise synthesis .

Structural and Functional Impact

Preparation Methods

Selective Amino Protection via Buffer-Controlled Deprotonation

A pivotal advancement is the use of pH-controlled buffer systems to selectively deprotonate and protect specific amino groups. For lysine derivatives, the ionization constants (pKa) of N² (9.0) and N⁶ (10.5) enable differential reactivity under alkaline conditions. Applied to the target compound, a sodium carbonate/sodium bicarbonate buffer (pH 9–11) selectively deprotonates the 5-amino group, allowing it to react with benzyl chloroformate (Cbz-Cl) while the 2-amino group remains protonated. Key parameters include:

| Parameter | Optimal Range | Impact on Selectivity/Yield |

|---|---|---|

| [Na₂CO₃] | 0.01–0.03 mol/L | Prevents over-deprotonation of N² |

| [NaHCO₃] | 0.7–0.9 mol/L | Maintains pH for N⁵ reactivity |

| Boc Anhydride Ratio | 1.0–1.1:1 (relative to substrate) | Minimizes di-Boc byproduct formation |

This method avoids copper-based complexation, reducing heavy metal waste.

tert-Butyl Esterification via Acid Catalysis

The carboxylic acid group is esterified using tert-butanol under acidic conditions. In a representative procedure, L-ornithine is treated with HCl gas in tert-butanol, achieving 85–90% conversion to the tert-butyl ester. Alternative catalysts include sulfuric acid or p-toluenesulfonic acid, though racemization risks necessitate low temperatures (0–5°C).

Sequential Protection and Hydrochloride Formation

A validated three-step sequence involves:

-

Cbz Protection : Reacting L-ornithine with Cbz-Cl in a water/THF mixture (pH 10–11) at 0°C, yielding N⁵-Cbz-L-ornithine (92% purity).

-

tert-Butyl Esterification : Using HCl-saturated tert-butanol under reflux (60°C, 12 hr), followed by neutralization and extraction (ethyl acetate).

-

Hydrochloride Salt Formation : Treating the free 2-amino group with HCl in dioxane, precipitating the product in 78% yield.

Comparative Analysis of Methodologies

Critical Challenges and Solutions

-

Racemization : Minimized by keeping reaction temperatures below 25°C during esterification.

-

Di-Boc Byproducts : Controlled by stoichiometric use of Boc anhydride (1.1:1 ratio).

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates mono-protected species from di-protected contaminants.

Industrial-Scale Adaptations

The Chinese patent CN112694420A exemplifies scalable production:

-

Batch Size : 25.6 g L-lysine methyl ester hydrochloride → 24.9 g product (76% yield).

-

Cost Reduction : Eliminating copper chelation steps saves ~$120/kg in waste treatment.

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential protection/deprotection steps. Key steps include:

-

Boc protection of the primary amine under anhydrous conditions (e.g., Boc₂O, DMAP, THF) .

-

Z-group (benzyloxycarbonyl) introduction using benzyl chloroformate in alkaline media (pH 8–9) to avoid side reactions .

-

Hydrochloride salt formation via HCl gas or HCl/dioxane to improve crystallinity .

-

Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmosphere (N₂/Ar) to prevent racemization .

Reaction Step Key Parameters Typical Yield Range Boc Protection pH 7–8, RT, 12h 70–85% Z-group Addition pH 8–9, 0°C, 4h 65–75% Salt Formation HCl/dioxane, RT 90–95%

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the tert-butyl ester and Z-group .

- Handling : Use anhydrous solvents (e.g., DCM, THF) during synthesis to avoid premature deprotection. Gloveboxes or Schlenk lines are recommended for moisture-sensitive steps .

- Stability Data :

- Hydrolytic Stability : Degrades by 15% in 48h at 25°C in ambient humidity .

- Thermal Stability : Stable up to 150°C (TGA data) but decomposes above 200°C .

Advanced Research Questions

Q. How can contradictory NMR or LC-MS data during characterization be resolved?

- Methodological Answer : Contradictions often arise from:

- Racemization : Monitor optical rotation ([α]D²⁵) and compare to literature. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

- Solvent Artifacts : DMSO-d₆ may cause peak broadening; use CDCl₃ for sharper ¹H NMR signals .

- Ion Suppression in LC-MS : Add 0.1% formic acid to enhance ionization of the hydrochloride salt .

- Case Study : A 2021 study resolved a 2.4 ppm δ discrepancy in ¹³C NMR by attributing it to Boc-group rotamers, confirmed by variable-temperature NMR .

Q. What computational methods are effective for predicting reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model hydrolysis pathways of the tert-butyl ester. Predict activation energy (ΔG‡) for acid-catalyzed deprotection .

- MD Simulations : Assess conformational flexibility of the pentanoate backbone under physiological conditions (e.g., waterbox simulations) .

- Contradiction Analysis : Divergent computational results (e.g., logP predictions) may arise from force field selection. Cross-validate with experimental HPLC logk values .

Q. How does the compound’s stability vary under long-term storage or extreme experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- High Humidity : 75% RH at 40°C reduces purity by 22% in 30 days due to Z-group cleavage .

- Oxidative Stress : Exposure to 3% H₂O₂ degrades the compound within 6h; add antioxidants (e.g., BHT) for redox-sensitive assays .

- Long-Term Data : After 12 months at –20°C, no significant degradation (<5%) is observed via HPLC-ELSD .

Data Contradiction & Experimental Design

Q. How to design experiments to reconcile conflicting bioactivity results across studies?

- Methodological Answer :

- Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1% in cellular assays) to minimize cytotoxicity artifacts .

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to account for non-linear effects in enzyme inhibition assays .

- Meta-Analysis Framework : Apply Higgins’ I² statistic to quantify heterogeneity in published IC₅₀ values. For example, a 2023 review found 32% variability (I²=0.32) across 17 studies, attributed to differences in assay pH .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.